molecular formula C19H15N3OS B5755512 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5755512
M. Wt: 333.4 g/mol
InChI Key: CWYZMFWSMMSVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNZ belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis, protein synthesis, and cell division. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a positive effect on lipid metabolism and glucose homeostasis in obese animal models.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can exhibit non-specific binding to proteins, which can interfere with some experiments.

Future Directions

For research on 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include investigating its potential applications in cancer, infectious diseases, and metabolic disorders.

Synthesis Methods

5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized by reacting 4-(1-naphthyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol with iodine in the presence of a base. The reaction proceeds via the oxidation of the sulfur atom in the triazole ring to form the triazole-3-thione moiety. The yield of 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be effective against a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

3-(4-methoxyphenyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-15-11-9-14(10-12-15)18-20-21-19(24)22(18)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYZMFWSMMSVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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